molecular formula C8H10N2O2S B1378503 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid CAS No. 37636-42-3

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B1378503
CAS No.: 37636-42-3
M. Wt: 198.24 g/mol
InChI Key: KMCUIAXPPVWBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is the A1 adenosine receptor . The A1 adenosine receptor plays a crucial role in inhibiting adenylate cyclase activity in response to adenosine .

Mode of Action

This compound interacts with the A1 adenosine receptor as an orthosteric antagonist . This means it binds to the same site as the endogenous ligand, adenosine, and prevents its action . This interaction results in the inhibition of adenylate cyclase activity .

Biochemical Pathways

The compound’s interaction with the A1 adenosine receptor affects the adenosine signaling pathway . By acting as an antagonist, it prevents the inhibitory effect of adenosine on adenylate cyclase, potentially leading to increased levels of cyclic AMP .

Pharmacokinetics

Factors such as its molecular weight (29836 g/mol) and its physical form (dark yellow powder) may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The antagonistic action of this compound at the A1 adenosine receptor can lead to changes in cellular signaling, potentially affecting various physiological processes regulated by adenosine .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other interacting molecules. For instance, the compound is stored at a temperature of 0-5°C , suggesting that it may be sensitive to heat

Biochemical Analysis

Biochemical Properties

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serum albumin, affecting its binding properties as a function of concentration and temperature . Additionally, molecular docking studies have revealed its interactions with bovine serum albumin, human leukemia inhibitory factor, and DNA . These interactions suggest that this compound may influence various biochemical pathways and processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to cause significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease in cells in other phases, particularly the G0/G1 phase . This indicates that the compound can influence cell cycle regulation, potentially affecting cell proliferation and apoptosis. Furthermore, its impact on cell signaling pathways, gene expression, and cellular metabolism is an area of active research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with tyrosine-protein phosphatase non-receptor type 1, suggesting a role in modulating phosphorylation events . Additionally, changes in gene expression induced by this compound have been documented, further elucidating its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, its binding properties with serum albumin vary with concentration and temperature, indicating that its activity may be modulated by environmental factors . Long-term studies in vitro and in vivo are essential to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Dose-dependent studies have shown that higher doses can lead to significant accumulation of cells in specific phases of the cell cycle, while lower doses may have minimal effects . Additionally, toxic or adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with serum albumin and other proteins suggests a role in modulating metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7/h10H,1-3,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCUIAXPPVWBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 4
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 5
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.